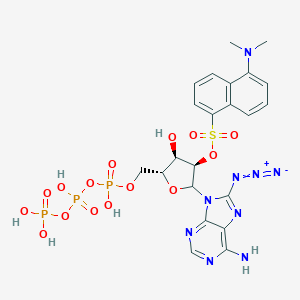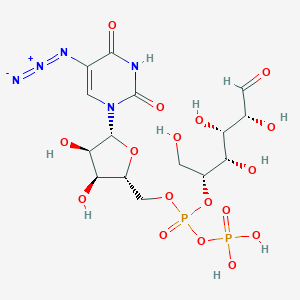
8-Azido-2'-O-dansyladenosine triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azido-2'-O-dansyladenosine triphosphate (8-N3-dATP) is a modified form of ATP, a molecule that plays a crucial role in cellular energy metabolism. The modification of ATP with an azido group allows for the attachment of fluorescent probes, making it a valuable tool for studying enzyme kinetics, protein-protein interactions, and other cellular processes.
Wissenschaftliche Forschungsanwendungen
8-Azido-2'-O-dansyladenosine triphosphate has a wide range of applications in scientific research. It can be used as a substrate for enzymes such as DNA polymerases and kinases, allowing for the study of enzyme kinetics and inhibitor screening. It can also be used as a fluorescent probe to study protein-protein interactions, protein-DNA interactions, and other cellular processes. Additionally, 8-Azido-2'-O-dansyladenosine triphosphate can be used in live-cell imaging studies to visualize ATP-dependent processes in real-time.
Wirkmechanismus
The mechanism of action of 8-Azido-2'-O-dansyladenosine triphosphate is similar to that of ATP. It is a high-energy molecule that can be hydrolyzed by enzymes such as ATPases and kinases, releasing energy that can be used for cellular processes. The azido group and dansyl fluorophore do not significantly affect the mechanism of action of 8-Azido-2'-O-dansyladenosine triphosphate.
Biochemische Und Physiologische Effekte
8-Azido-2'-O-dansyladenosine triphosphate does not have any significant biochemical or physiological effects on cells or organisms. It is a modified form of ATP that can be used as a tool for studying cellular processes, but it does not have any therapeutic or toxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-Azido-2'-O-dansyladenosine triphosphate in lab experiments is its versatility. It can be used as a substrate for enzymes, a fluorescent probe, or a tool for live-cell imaging. Another advantage is its stability, which allows for long-term storage and use. However, one limitation is its cost, which can be higher than that of regular ATP. Additionally, the modification of ATP with an azido group and a fluorophore can affect its binding affinity for certain enzymes and proteins, which should be taken into account when designing experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 8-Azido-2'-O-dansyladenosine triphosphate in scientific research. One area of interest is the development of new fluorescent probes based on 8-Azido-2'-O-dansyladenosine triphosphate, which could be used to study different cellular processes. Another area of interest is the use of 8-Azido-2'-O-dansyladenosine triphosphate in combination with other modified nucleotides, such as 8-Br-dATP and 2'-deoxy-5-ethynyluridine, to create more complex probes and substrates. Additionally, 8-Azido-2'-O-dansyladenosine triphosphate could be used in combination with new imaging techniques, such as super-resolution microscopy, to study cellular processes at higher resolution.
Synthesemethoden
The synthesis of 8-Azido-2'-O-dansyladenosine triphosphate involves the modification of ATP with an azido group and a dansyl fluorophore. One common method involves the reaction of ATP with sodium azide and 5-iodoacetamidofluorescein, followed by purification through ion exchange chromatography. Another method involves the use of a protected azido-dATP precursor, which is deprotected and reacted with dansyl chloride to yield the final product.
Eigenschaften
CAS-Nummer |
121258-46-6 |
|---|---|
Produktname |
8-Azido-2'-O-dansyladenosine triphosphate |
Molekularformel |
C22H26N9O15P3S |
Molekulargewicht |
781.5 g/mol |
IUPAC-Name |
[(3R,4R,5R)-2-(6-amino-8-azidopurin-9-yl)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 5-(dimethylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C22H26N9O15P3S/c1-30(2)13-7-3-6-12-11(13)5-4-8-15(12)50(40,41)44-18-17(32)14(9-42-48(36,37)46-49(38,39)45-47(33,34)35)43-21(18)31-20-16(19(23)25-10-26-20)27-22(31)28-29-24/h3-8,10,14,17-18,21,32H,9H2,1-2H3,(H,36,37)(H,38,39)(H2,23,25,26)(H2,33,34,35)/t14-,17-,18-,21?/m1/s1 |
InChI-Schlüssel |
XFKGXLVNEAKEQS-ABLYXCJOSA-N |
Isomerische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O[C@@H]3[C@@H]([C@H](OC3N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3C(C(OC3N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3C(C(OC3N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyme |
8-azido-2'-O-dansyl-ATP 8-azido-2'-O-dansyladenosine triphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)
![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)






![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)



